molecular formula C16H10N4O2S B2770713 1-Phenyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one CAS No. 1251600-88-0

1-Phenyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one

Cat. No.: B2770713
CAS No.: 1251600-88-0
M. Wt: 322.34
InChI Key: SUGXYZDAUYADAC-UHFFFAOYSA-N
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Description

1-Phenyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoxazole ring, a piperazine moiety, and a cyclopentylamino group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one typically involves multiple steps. The process begins with the preparation of the benzoxazole core, followed by the introduction of the piperazine and cyclopentylamino groups. Common reagents used in these reactions include cyclopentylamine, piperazine, and various carbonylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:

    Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups. .

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions. Substitution reactions may require the presence of catalysts or specific solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of products, depending on the substituents introduced .

Scientific Research Applications

1-Phenyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in therapeutic or biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-Phenyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-phenyl-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O2S/c21-12-8-9-20(11-5-2-1-3-6-11)18-14(12)16-17-15(19-22-16)13-7-4-10-23-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGXYZDAUYADAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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